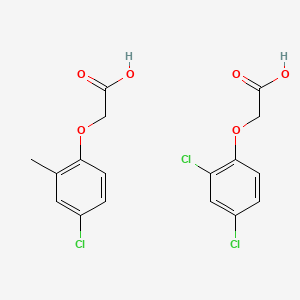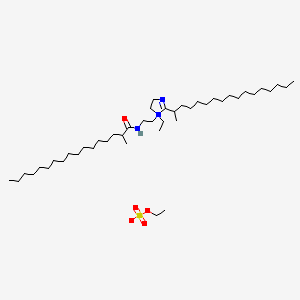
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound belonging to the imidazolium family This compound is characterized by its unique structure, which includes a long alkyl chain and an ethyl sulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of Alkyl Chains: The long alkyl chains are introduced through nucleophilic substitution reactions, where the imidazolium core reacts with alkyl halides.
Introduction of the Ethyl Sulfate Group: The final step involves the reaction of the intermediate compound with ethyl sulfate, typically under mild conditions to avoid decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Applications De Recherche Scientifique
1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving ionic liquids.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis. In drug delivery, it forms complexes with drugs, enhancing their solubility and stability.
Comparaison Avec Des Composés Similaires
1H-Imidazolium, 1-ethyl-3-methyl-: Similar in structure but lacks the long alkyl chains and ethyl sulfate group.
1H-Imidazolium, 1-butyl-3-methyl-: Contains a butyl group instead of the long alkyl chains, resulting in different physical and chemical properties.
Uniqueness: 1H-Imidazolium, 1-ethyl-4,5-dihydro-2-(1-methylhexadecyl)-1-(2-((2-methyl-1-oxoheptadecyl)amino)ethyl)-, ethyl sulfate is unique due to its long alkyl chains and ethyl sulfate group, which confer distinct amphiphilic properties. These features make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
125520-84-5 |
|---|---|
Formule moléculaire |
C44H89N3O5S |
Poids moléculaire |
772.3 g/mol |
Nom IUPAC |
N-[2-(1-ethyl-2-heptadecan-2-yl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]-2-methylheptadecanamide;ethyl sulfate |
InChI |
InChI=1S/C42H83N3O.C2H6O4S/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-39(4)41-43-35-37-45(41,8-3)38-36-44-42(46)40(5)34-32-30-28-26-24-22-20-18-16-14-12-10-7-2;1-2-6-7(3,4)5/h39-40H,6-38H2,1-5H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
KWAPRDMIHXUKBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C)C1=NCC[N+]1(CC)CCNC(=O)C(C)CCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




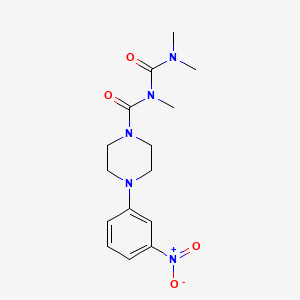
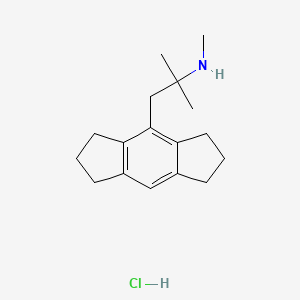
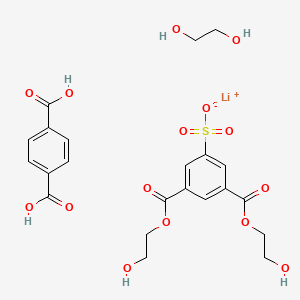
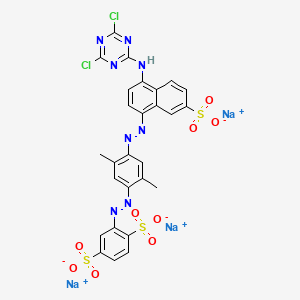
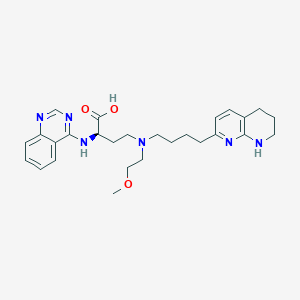
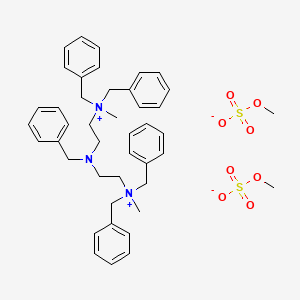
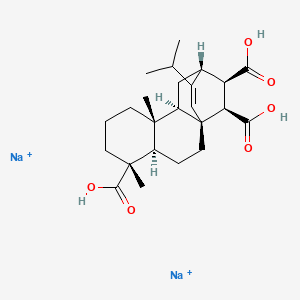


![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
